4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt
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Overview
Description
Preparation Methods
The preparation of Deoxypyridinoline Chloride Trihydrochloride Salt involves synthetic routes that typically include the reaction of deoxypyridinoline with hydrochloric acid to form the trihydrochloride salt. The reaction conditions often require a controlled environment to ensure the purity and stability of the compound. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and quality .
Chemical Reactions Analysis
Deoxypyridinoline Chloride Trihydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Deoxypyridinoline Chloride Trihydrochloride Salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Deoxypyridinoline Chloride Trihydrochloride Salt involves its role as a collagen cross-link agent. It interacts with collagen fibers, forming stable cross-links that enhance the structural integrity of the collagen matrix. This process is crucial for maintaining bone strength and stability .
Comparison with Similar Compounds
Deoxypyridinoline Chloride Trihydrochloride Salt can be compared with other collagen cross-link agents such as pyridinoline and hydroxylysylpyridinoline. While all these compounds serve similar functions in collagen cross-linking, Deoxypyridinoline Chloride Trihydrochloride Salt is unique due to its specific molecular structure and higher stability under various conditions .
Similar Compounds
- Pyridinoline
- Hydroxylysylpyridinoline
- Lysylpyridinoline
These compounds share similar applications but differ in their chemical properties and stability .
Properties
IUPAC Name |
2-amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoic acid;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O7.ClH/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29;/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJBEQWPRFQNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)O)CC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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